molecular formula C9H12ClNO B15051472 (1R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride

(1R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride

Cat. No.: B15051472
M. Wt: 185.65 g/mol
InChI Key: KNFDUVWKQCDJQM-ICLMXVQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes an indene backbone with an amino and hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride typically involves the reduction of corresponding ketones or aldehydes. One common method includes the reduction of 2-aminoindanone using sodium borohydride in the presence of hydrochloric acid to yield the desired hydrochloride salt. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation techniques. The process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. This method ensures high yield and purity of the product, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form saturated amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-aminoindanone.

    Reduction: Formation of 2-aminoindane.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of various stereoisomers, which are essential in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its chiral nature makes it an excellent candidate for investigating stereospecific biochemical processes.

Medicine

Medically, this compound is explored for its potential therapeutic effects. It serves as a precursor for the synthesis of drugs targeting neurological disorders and cardiovascular diseases.

Industry

Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it valuable in manufacturing processes.

Mechanism of Action

The mechanism of action of (1R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, influencing biochemical pathways. For instance, in medicinal applications, it may modulate neurotransmitter activity by binding to receptor sites, thereby altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Ephedrine: Similar in structure but with different pharmacological effects.

    Pseudoephedrine: Shares the indene backbone but differs in stereochemistry and biological activity.

    Methcathinone: A derivative with stimulant properties, differing in functional groups.

Uniqueness

(1R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups. This combination allows for diverse chemical reactivity and biological activity, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(1R)-2-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H/t8?,9-;/m1./s1

InChI Key

KNFDUVWKQCDJQM-ICLMXVQUSA-N

Isomeric SMILES

C1C([C@@H](C2=CC=CC=C21)O)N.Cl

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)N.Cl

Origin of Product

United States

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